Direct Link to Serotonergic Receptor Antagonism: A Unique Target Profile vs. Generic Kinase Inhibitor Scaffolds
This compound is explicitly protected by patent US20090111848, which claims 3-sulfonyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[4,3-e]pyrimidines and related analogs as antagonists of the serotonin 5-HT6 receptor [1]. This represents a clear differentiation from the vast majority of tetrahydropyrido[4,3-d]pyrimidines, which are primarily directed at kinase targets like CaMKII, PI3Kδ, or Hsp90. This patent-based evidence provides a unique and verifiable application for the compound, distinguishing it from other in-class candidates used for kinase inhibition.
| Evidence Dimension | Primary Biological Target |
|---|---|
| Target Compound Data | Serotonin 5-HT6 Receptor (Antagonist) |
| Comparator Or Baseline | CaMKII (Kinase); PI3Kδ (Kinase); Hsp90 (Chaperone) |
| Quantified Difference | Category Change (GPCR Target vs. Enzyme Target) |
| Conditions | Patent claims for therapeutic use in CNS disorders mediated by 5-HT6 receptors |
Why This Matters
This unique target profile allows procurement for CNS-focused research programs, a space that is inaccessible to other well-known tetrahydropyrido[4,3-d]pyrimidine kinase inhibitors.
- [1] Justia Patents. (2009). Tetrahydro-pyrazolo[1,5-A]pyrido-pyrimidines as antagonists of serotonin 5-HT6 receptors, methods for the production and use thereof (US Patent Application). View Source
